Cas no 302551-89-9 (2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid)

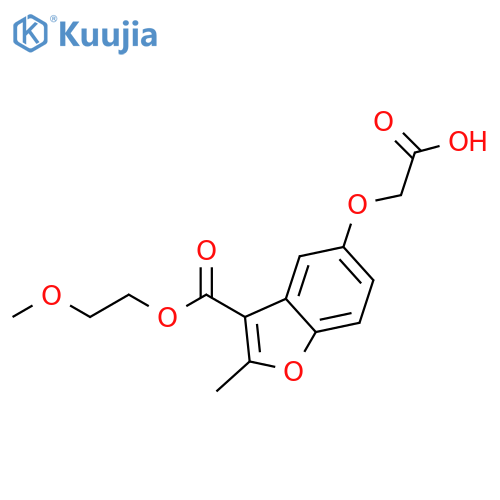

302551-89-9 structure

商品名:2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

- 2-((3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid

- 3-Benzofurancarboxylic acid, 5-(carboxymethoxy)-2-methyl-, 3-(2-methoxyethyl) ester

- AKOS002163579

- SR-01000487943-1

- 302551-89-9

- 2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

- 2-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy]acetic acid

- SR-01000487943

- F1190-0108

- Z275255750

- ({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

-

- インチ: 1S/C15H16O7/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)

- InChIKey: PFDQCDLUAZGGCY-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(OCC(O)=O)C=C2C(C(OCCOC)=O)=C1C

計算された属性

- せいみつぶんしりょう: 308.08960285g/mol

- どういたいしつりょう: 308.08960285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 8

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1190-0108-2μmol |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 2μmol |

$57.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-4mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 4mg |

$66.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-40mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 40mg |

$140.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-10μmol |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 10μmol |

$69.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-20μmol |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 20μmol |

$79.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-50mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 50mg |

$160.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-20mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 20mg |

$99.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-100mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 100mg |

$248.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-25mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 25mg |

$109.0 | 2023-08-17 | |

| Life Chemicals | F1190-0108-30mg |

2-({3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid |

302551-89-9 | 90%+ | 30mg |

$119.0 | 2023-08-17 |

2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

302551-89-9 (2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量